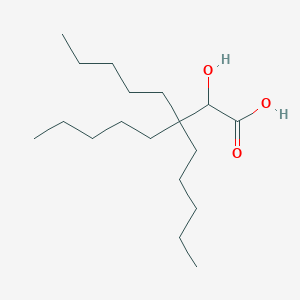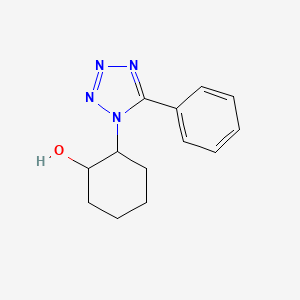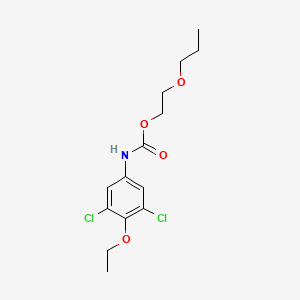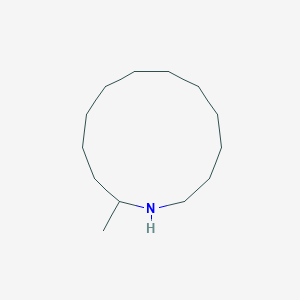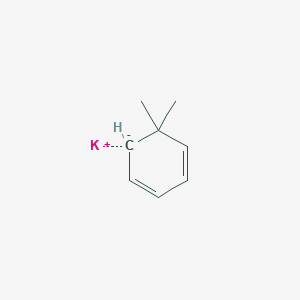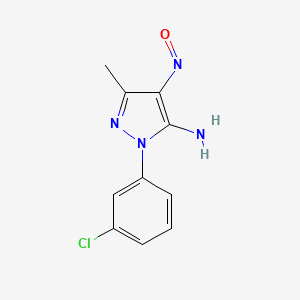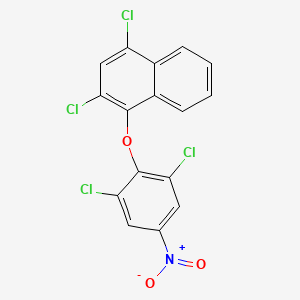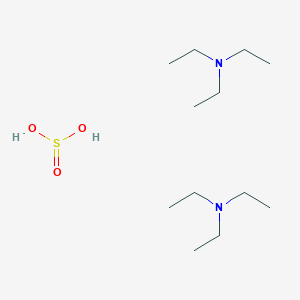
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with cyano, oxo, and diphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves the reaction of pyridazine ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with substituted aldehydes to yield the final product . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects . The molecular pathways involved include the modulation of glucose levels and potential anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Pyridazine-acetohydrazides: These compounds share a similar pyridazine core and have been studied for their biological activities.
Pyridazine esters: These are precursors in the synthesis of 1(6H)-pyridazinepropanoic acid derivatives.
Diphenylpyridazines: Compounds with diphenyl groups attached to the pyridazine ring, similar to the target compound.
Uniqueness: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
82232-66-4 |
|---|---|
Formule moléculaire |
C20H15N3O3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C20H15N3O3/c21-13-16-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)22-23(20(16)26)12-11-17(24)25/h1-10H,11-12H2,(H,24,25) |
Clé InChI |
BSTGBPNGQOADOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


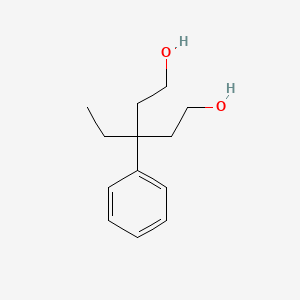
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
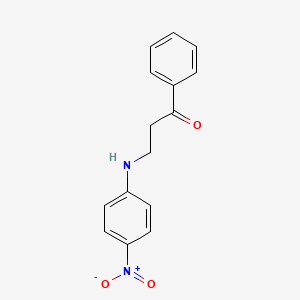
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
